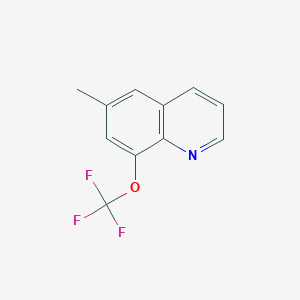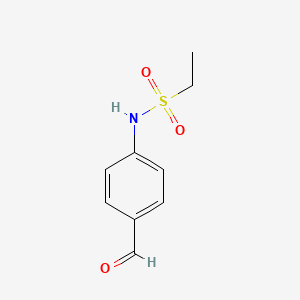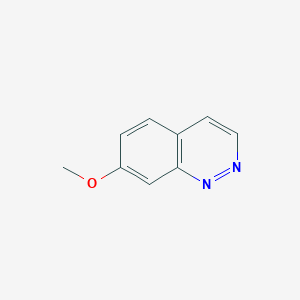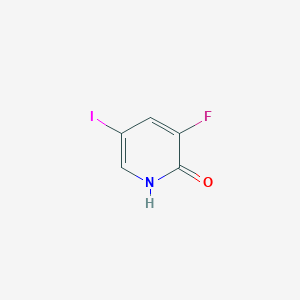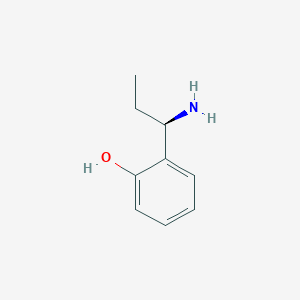
(R)-2-(1-Aminopropyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(1-Aminopropyl)phenol is a chiral compound with a phenolic structure and an amine group attached to a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminopropyl)phenol typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the catalytic hydrogenation of 2-(1-nitropropyl)phenol using a palladium catalyst under hydrogen gas. Another approach is the reductive amination of 2-hydroxyacetophenone with ammonia or an amine source in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of ®-2-(1-Aminopropyl)phenol often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the reaction, producing the desired ®-enantiomer with high purity.
化学反应分析
Types of Reactions
®-2-(1-Aminopropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or phenolic derivatives.
Reduction: Amines from nitro compounds.
Substitution: Ethers or esters from phenolic hydroxyl group reactions.
科学研究应用
®-2-(1-Aminopropyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials due to its functional groups.
作用机制
The mechanism of action of ®-2-(1-Aminopropyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds, while the amine group can participate in ionic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
(S)-2-(1-Aminopropyl)phenol: The enantiomer of ®-2-(1-Aminopropyl)phenol with similar chemical properties but different biological activity.
2-(1-Aminopropyl)phenol: The racemic mixture containing both ®- and (S)-enantiomers.
3-(1-Aminopropyl)phenol: A positional isomer with the amine group attached to a different carbon on the phenol ring.
Uniqueness
®-2-(1-Aminopropyl)phenol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. Its specific placement of functional groups also allows for unique reactivity and applications in various fields.
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
2-[(1R)-1-aminopropyl]phenol |
InChI |
InChI=1S/C9H13NO/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,8,11H,2,10H2,1H3/t8-/m1/s1 |
InChI 键 |
SJYRIEHMQRIBEN-MRVPVSSYSA-N |
手性 SMILES |
CC[C@H](C1=CC=CC=C1O)N |
规范 SMILES |
CCC(C1=CC=CC=C1O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Rel-(3aS,7R)-tert-butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate](/img/structure/B12953555.png)

![6,6'-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one)](/img/structure/B12953566.png)
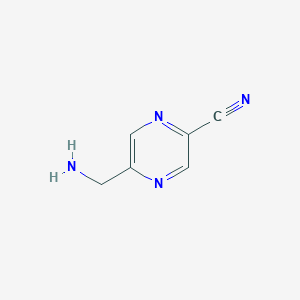
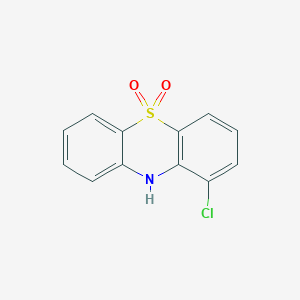

![6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B12953581.png)
